molecular formula C15H19NO4 B11949154 Ethyl 1-benzoyl-4-hydroxypiperidine-3-carboxylate CAS No. 5435-00-7

Ethyl 1-benzoyl-4-hydroxypiperidine-3-carboxylate

Cat. No.: B11949154
CAS No.: 5435-00-7
M. Wt: 277.31 g/mol
InChI Key: MAOBVTCJGRMVIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-benzoyl-4-hydroxypiperidine-3-carboxylate is a chemical compound with the molecular formula C15H19NO4. It is known for its unique structure, which includes a piperidine ring substituted with benzoyl and hydroxyl groups. This compound is often used in early discovery research and has various applications in scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzoyl-4-hydroxypiperidine-3-carboxylate typically involves the reaction of ethyl 4-hydroxypiperidine-3-carboxylate with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach involves similar synthetic routes with optimization for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzoyl-4-hydroxypiperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate.

    Reduction: Formation of ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-benzoyl-4-hydroxypiperidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-benzoyl-4-hydroxypiperidine-3-carboxylate involves its interaction with specific molecular targets. The benzoyl group can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-benzyl-4-hydroxypiperidine-3-carboxylate
  • Ethyl 4-hydroxypiperidine-3-carboxylate
  • Benzoyl piperidine derivatives

Uniqueness

Ethyl 1-benzoyl-4-hydroxypiperidine-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of benzoyl and hydroxyl groups makes it a versatile compound for various applications .

Properties

CAS No.

5435-00-7

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

ethyl 1-benzoyl-4-hydroxypiperidine-3-carboxylate

InChI

InChI=1S/C15H19NO4/c1-2-20-15(19)12-10-16(9-8-13(12)17)14(18)11-6-4-3-5-7-11/h3-7,12-13,17H,2,8-10H2,1H3

InChI Key

MAOBVTCJGRMVIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CCC1O)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.